Rel-(3aR,6aR)-octahydropentalen-1-ol
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Overview
Description
Rel-(3aR,6aR)-octahydropentalen-1-ol is a chiral compound with a unique bicyclic structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure consists of an octahydropentalene ring system with a hydroxyl group attached, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3aR,6aR)-octahydropentalen-1-ol typically involves stereoselective methods to ensure the correct configuration of the compound. One common approach is the reduction of a suitable precursor, such as a ketone or an ester, using reducing agents like sodium borohydride or lithium aluminum hydride. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation or enzymatic reduction. These methods offer higher yields and better control over the stereochemistry of the product. The use of chiral catalysts or enzymes can further enhance the selectivity of the reaction .
Chemical Reactions Analysis
Types of Reactions
Rel-(3aR,6aR)-octahydropentalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde using oxidizing agents like PCC (pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Rel-(3aR,6aR)-octahydropentalen-1-ol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of Rel-(3aR,6aR)-octahydropentalen-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
- Rel-(3aR,6aR)-octahydrocyclopenta[c]pyrrole
- Rel-(3aR,6aR)-hexahydropyrrolo[3,2-b]pyrrole
- Rel-(3aR,6aR)-hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylic acid
Uniqueness
Rel-(3aR,6aR)-octahydropentalen-1-ol stands out due to its unique bicyclic structure and the presence of a hydroxyl group, which imparts distinct chemical reactivity and biological activity. Its chiral nature also makes it a valuable compound for studying stereoselective processes and developing chiral drugs .
Properties
Molecular Formula |
C8H14O |
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Molecular Weight |
126.20 g/mol |
IUPAC Name |
(3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydropentalen-1-ol |
InChI |
InChI=1S/C8H14O/c9-8-5-4-6-2-1-3-7(6)8/h6-9H,1-5H2/t6-,7-,8?/m1/s1 |
InChI Key |
AOONMBCPMGBOBG-GCJDJSOWSA-N |
Isomeric SMILES |
C1C[C@@H]2CCC([C@@H]2C1)O |
Canonical SMILES |
C1CC2CCC(C2C1)O |
Origin of Product |
United States |
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